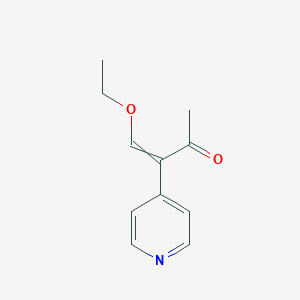

4-Ethoxy-3-(4-pyridyl)-3-buten-2-one

説明

Structure

3D Structure

特性

CAS番号 |

88349-61-5 |

|---|---|

分子式 |

C11H13NO2 |

分子量 |

191.23 g/mol |

IUPAC名 |

(E)-4-ethoxy-3-pyridin-4-ylbut-3-en-2-one |

InChI |

InChI=1S/C11H13NO2/c1-3-14-8-11(9(2)13)10-4-6-12-7-5-10/h4-8H,3H2,1-2H3/b11-8- |

InChIキー |

IATKKGJZTHMRBF-FLIBITNWSA-N |

異性体SMILES |

CCO/C=C(\C1=CC=NC=C1)/C(=O)C |

正規SMILES |

CCOC=C(C1=CC=NC=C1)C(=O)C |

他のCAS番号 |

88349-61-5 |

同義語 |

(E)-4-Ethoxy-3-(pyridin-4-yl)but-3-en-2-one |

製品の起源 |

United States |

Contextual Significance As a Synthetic Precursor in Organic Synthesis

The primary significance of 4-Ethoxy-3-(4-pyridyl)-3-buten-2-one in organic synthesis is highlighted by its role as a key intermediate in the industrial production of Milrinone (B1677136). doaj.orgresearchgate.net Milrinone, a medication used to treat heart failure, is a complex bipyridine derivative. The synthesis of Milrinone from 4-picoline often proceeds through the formation of this compound. doaj.orgscispace.com

One of the documented synthetic pathways to obtain this precursor involves the reaction of 1-(4-pyridinyl)-2-propanone with triethyl orthoformate in the presence of acetic anhydride. scispace.com This reaction effectively introduces the ethoxy group and extends the carbon chain to form the butenone structure. The resulting this compound is then subjected to a condensation reaction with cyanoacetamide in the presence of a base to construct the final pyridone ring of Milrinone. doaj.orgscispace.com This specific application underscores the compound's importance as a well-defined and crucial component in the multi-step synthesis of a commercially significant pharmaceutical agent. Its status as a known impurity in Milrinone production further solidifies its relevance in pharmaceutical process chemistry. axios-research.com

Strategic Importance in Nitrogen Containing Heterocyclic Compound Synthesis

Established Reaction Pathways

The formation of the α,β-unsaturated ketone backbone of this compound is typically achieved through condensation reactions. These reactions involve the coupling of a carbonyl compound with another molecule, often with the elimination of water.

One plausible and widely utilized method for the synthesis of pyridyl-substituted compounds is the Claisen-Schmidt condensation. wikipedia.orgnumberanalytics.com This reaction involves the base-catalyzed reaction between an aldehyde or ketone and another carbonyl compound that can enolize. In the context of synthesizing the target molecule, this would likely involve the condensation of 4-pyridinecarboxaldehyde (B46228) with a suitable butenone precursor. The nitrogenous pyridine ring is a key component of the starting material in this approach.

The general mechanism of the Claisen-Schmidt condensation begins with the deprotonation of the α-carbon of the ketone by a base, forming an enolate. This enolate then acts as a nucleophile, attacking the carbonyl carbon of the aromatic aldehyde (in this case, 4-pyridinecarboxaldehyde). The resulting aldol (B89426) adduct readily undergoes dehydration to yield the more stable α,β-unsaturated ketone. numberanalytics.com

A related and powerful method for the synthesis of highly substituted pyridines is the Kröhnke pyridine synthesis. wikipedia.orgdrugfuture.com This reaction typically involves the reaction of α-pyridinium methyl ketone salts with α,β-unsaturated carbonyl compounds in the presence of ammonium acetate. wikipedia.orgdrugfuture.com While this method builds the pyridine ring itself, variations of this synthesis can be adapted to functionalize existing pyridine structures.

A direct and convergent approach to the synthesis of this compound involves the condensation of a pyridine derivative with a pre-functionalized butenone derivative. This strategy offers the advantage of building the molecule from key fragments that already contain the desired functionalities.

One such pathway could be the base-mediated condensation of 4-bromopyridine (B75155) with an appropriate ethoxybutenone precursor. This approach would fall under the category of cross-coupling reactions, which are a cornerstone of modern organic synthesis.

Alternatively, a well-established method for the synthesis of similar compounds, 4-hydroxy-4-(pyridyl)alk-3-en-2-ones, involves the base-mediated condensation of ketones with pyridinecarboxylates. nih.gov This suggests a viable route where a suitable ketone could be condensed with a derivative of isonicotinic acid (pyridine-4-carboxylic acid) to form the pyridyl-butenone core, which could then be subsequently ethoxylated.

Precursors and Reagents in Synthesis

The successful synthesis of this compound is critically dependent on the selection of appropriate precursors and reagents.

For a Claisen-Schmidt condensation approach, the primary precursors would be:

4-Pyridinecarboxaldehyde: This provides the 4-pyridyl moiety.

A suitable ketone: A likely candidate would be a derivative of butenone that allows for the introduction of the ethoxy group, such as ethyl acetoacetate.

Commonly used bases for this type of condensation include sodium hydroxide, potassium hydroxide, and sodium ethoxide. The choice of solvent can range from protic solvents like ethanol (B145695) to aprotic solvents, and in some cases, the reaction can be carried out under solvent-free conditions. wikipedia.org

In the Kröhnke synthesis, the key reagents include:

An α-pyridinium methyl ketone salt.

An α,β-unsaturated carbonyl compound.

A source of ammonia, typically ammonium acetate. wikipedia.org

For approaches involving the coupling of pyridine and butenone derivatives, the precursors could include:

A functionalized pyridine, such as 4-halopyridine or a pyridineboronic acid.

A butenone derivative, such as 4-ethoxy-3-buten-2-one.

The following table summarizes the key precursors and reagents for the proposed synthetic pathways:

| Synthetic Pathway | Pyridine Precursor | Butenone Precursor/Ketone | Key Reagents |

| Claisen-Schmidt Condensation | 4-Pyridinecarboxaldehyde | Ethyl acetoacetate | Base (e.g., NaOH, KOH) |

| Kröhnke Pyridine Synthesis | Varies (builds the ring) | α,β-unsaturated ketone | α-pyridinium methyl ketone salt, Ammonium acetate |

| Condensation of Derivatives | 4-Halopyridine | 4-Ethoxy-3-buten-2-one | Base, possibly a catalyst |

| Analogy to Hydroxy-pyridyl-alkenones | Isonicotinic acid derivative | A suitable ketone | Base |

Methodological Advancements and Efficiency Considerations in Intermediate Synthesis

Recent advancements in organic synthesis have focused on improving the efficiency, selectivity, and environmental friendliness of reaction methodologies. These advancements are relevant to the synthesis of intermediates required for the production of this compound.

For condensation reactions like the Claisen-Schmidt, the use of solid-supported catalysts and microwave-assisted synthesis has been explored to enhance reaction rates and facilitate easier product purification. The development of green protocols, such as performing reactions in water or under solvent-free conditions, also contributes to more efficient and sustainable synthetic processes. nih.gov

In the realm of pyridine synthesis and functionalization, significant progress has been made in catalyst-mediated reactions. The use of transition metal catalysts, as well as organocatalysts, has enabled the development of novel methods for constructing and modifying the pyridine ring with high levels of control and efficiency. nih.gov These advanced methods can be applied to the synthesis of the pyridyl precursors needed for the final assembly of the target molecule.

Furthermore, multicomponent reactions (MCRs), where three or more reactants combine in a single step to form a product, have gained prominence as a highly efficient synthetic strategy. nih.gov The development of novel MCRs for the synthesis of functionalized pyridines could offer a more streamlined and atom-economical route to compounds like this compound.

The following table highlights some of the methodological advancements and their potential impact on the synthesis of the target compound's intermediates:

| Methodological Advancement | Description | Potential Impact on Synthesis |

| Microwave-Assisted Synthesis | Use of microwave irradiation to accelerate reaction rates. | Faster synthesis of intermediates from condensation reactions. |

| Green Chemistry Protocols | Use of environmentally benign solvents (e.g., water) or solvent-free conditions. | Reduced environmental impact and potentially simplified workup procedures. |

| Catalyst Development | Introduction of novel transition metal and organocatalysts. | Improved yields, selectivity, and functional group tolerance in pyridine synthesis and functionalization. |

| Multicomponent Reactions (MCRs) | Combining multiple reactants in a single synthetic operation. | More efficient and atom-economical synthesis of complex pyridine derivatives. |

Reactivity Profiles and Transformational Chemistry of 4 Ethoxy 3 4 Pyridyl 3 Buten 2 One

Condensation Reactions with Activated Nitrile Substrates

The primary and most well-documented reactivity of 4-Ethoxy-3-(4-pyridyl)-3-buten-2-one involves its condensation with active methylene (B1212753) compounds, particularly activated nitriles such as malononitrile (B47326) and cyanoacetamide. These reactions are fundamental to the industrial synthesis of milrinone (B1677136), a potent phosphodiesterase 3 inhibitor. doaj.orgresearchgate.net

The reaction with malononitrile proceeds to form 1,6-dihydro-2-methyl-6-oxo-[3,4'-bipyridine]-5-carbonitrile (milrinone). Similarly, condensation with cyanoacetamide also yields milrinone. These reactions are typically conducted in the presence of a base, which facilitates the deprotonation of the active methylene compound, generating a nucleophilic carbanion that attacks the electron-deficient β-carbon of the butenone system. This is followed by an intramolecular cyclization and subsequent elimination of ethanol (B145695) to afford the final pyridone ring.

While the industrial significance of these reactions is established, detailed research findings regarding reaction conditions, yields, and spectroscopic data for the specific reactions of this compound with a range of activated nitrile substrates are not extensively reported in publicly available literature. However, the general transformation can be represented as follows:

Table 1: Condensation Reactions of this compound with Activated Nitriles

| Activated Nitrile Substrate | Product | Notes |

| Malononitrile | 1,6-dihydro-2-methyl-6-oxo-[3,4'-bipyridine]-5-carbonitrile (Milrinone) | A key step in the industrial synthesis of milrinone. doaj.orgresearchgate.net |

| Cyanoacetamide | 1,6-dihydro-2-methyl-6-oxo-[3,4'-bipyridine]-5-carbonitrile (Milrinone) | An alternative route to milrinone. doaj.orgresearchgate.net The formation of (E)-2-Cyano-N-(4-ethoxy-3-(pyridin-4-yl)but-3-en-2-yl)acetamide as an intermediate or side product has been noted. pharmaffiliates.com |

| Ethyl 2-cyanoacetate | Expected to yield an ethyl 1,6-dihydro-2-methyl-6-oxo-[3,4'-bipyridine]-5-carboxylate | This reaction is analogous to the reactions with malononitrile and cyanoacetamide. |

Investigation of Other Potential Reactivity Pathways

Beyond its established role in milrinone synthesis, the structural motifs within this compound suggest a variety of other potential reactivity pathways. The presence of an α,β-unsaturated ketone system, an enol ether, and a pyridine (B92270) ring opens avenues for several other named reactions and transformations.

Michael Addition: The electron-deficient β-carbon of the butenone system is susceptible to nucleophilic attack by a wide range of Michael donors. wikipedia.orglibretexts.org Organometallic reagents, such as Grignard reagents and organolithium compounds, could potentially add to the β-position. nsf.govaroonchande.com

Hantzsch Pyridine Synthesis: While the classic Hantzsch synthesis involves a β-ketoester, an aldehyde, and ammonia (B1221849), variations of this reaction exist. chemtube3d.comwikipedia.orgorganic-chemistry.orgyoutube.comresearchgate.net It is conceivable that this compound could act as a four-carbon building block in modified Hantzsch-type syntheses to generate more complex substituted pyridines.

Thorpe-Ziegler Reaction: This reaction involves the intramolecular cyclization of dinitriles to form cyclic ketones. wikipedia.orglscollege.ac.inbuchler-gmbh.comnumberanalytics.com While the starting material is not a dinitrile, its reaction products with activated dinitriles could potentially undergo further transformations reminiscent of the Thorpe-Ziegler cyclization under specific conditions.

Heterocyclization Reactions: The enone functionality can participate in cycloaddition reactions or condensation reactions with various binucleophiles to form a diverse range of heterocyclic systems. For instance, reaction with hydrazines could lead to the formation of pyrazoles, and reaction with hydroxylamine (B1172632) could yield isoxazoles.

Mechanistic Aspects of Key Transformations

The key transformations of this compound, particularly the condensation with activated nitriles, are governed by fundamental principles of organic reaction mechanisms.

The reaction initiates with a Michael-type addition . A basic catalyst abstracts a proton from the active methylene group of the nitrile substrate (e.g., malononitrile), creating a resonance-stabilized carbanion. This carbanion then acts as a nucleophile, attacking the electrophilic β-carbon of the α,β-unsaturated ketone system of this compound. This step results in the formation of a new carbon-carbon bond and generates an enolate intermediate.

Following the initial Michael addition, an intramolecular cyclization occurs. The nitrogen atom of the nitrile group or the amide nitrogen (in the case of cyanoacetamide) attacks the carbonyl carbon of the ketone. This step leads to the formation of a six-membered ring.

The final step involves the elimination of the ethoxy group from the former enol ether functionality and a subsequent tautomerization to yield the stable, aromatic pyridone ring of the final product, such as milrinone. The driving force for this final step is the formation of a highly conjugated and aromatic system.

The stereochemistry of the starting butenone, indicated as the (3Z)-isomer in some sources, can influence the initial steps of the reaction, but the final aromatization step typically erases any initial stereochemical information. axios-research.com

Advanced Analytical and Spectroscopic Characterization Techniques for 4 Ethoxy 3 4 Pyridyl 3 Buten 2 One

Chromatographic Separation and Purification Strategies

Chromatographic techniques are essential for separating 4-Ethoxy-3-(4-pyridyl)-3-buten-2-one from reaction mixtures, starting materials, and other impurities, as well as for quantifying its purity.

High-Performance Liquid Chromatography (HPLC) Methodologies

High-Performance Liquid Chromatography (HPLC), particularly in the reverse-phase (RP) mode, is a primary method for the analysis of polar to moderately nonpolar organic compounds like this compound. RP-HPLC methods are widely developed for separating similar heterocyclic compounds and ketones. up.ac.zasielc.compensoft.net

A typical RP-HPLC method would involve a C18 stationary phase, which effectively retains the molecule based on its hydrophobicity. The mobile phase generally consists of a mixture of an organic solvent, such as acetonitrile or methanol, and an aqueous buffer. up.ac.zasielc.com The addition of an acid modifier like formic acid or trifluoroacetic acid (TFA) to the mobile phase helps to produce sharp, symmetrical peaks by protonating the basic nitrogen on the pyridyl ring, which suppresses unwanted interactions with residual silanol groups on the silica-based column packing. up.ac.za Detection is commonly achieved using a UV-Vis or a photodiode array (PDA) detector set at a wavelength where the chromophores in the molecule exhibit maximum absorbance.

Table 1: Typical HPLC Method Parameters

| Parameter | Typical Value | Purpose |

|---|---|---|

| Column | C18 (e.g., 150 x 4.6 mm, 5 µm) | Stationary phase for reverse-phase separation. |

| Mobile Phase | Acetonitrile and 0.1% Formic Acid in Water | Eluent system to control retention and peak shape. |

| Elution Mode | Isocratic or Gradient | Isocratic for simple separations; gradient for complex mixtures. |

| Flow Rate | 0.5 - 1.0 mL/min | Controls the speed of the separation and analysis time. |

| Column Temp. | 30 - 40 °C | Ensures reproducible retention times. |

| Injection Vol. | 5 - 20 µL | Volume of sample introduced into the system. |

| Detector | UV/PDA at ~225-333 nm | Monitors the eluent for the presence of the analyte. |

Gas Chromatography (GC) for Purity and Identity Confirmation

Gas Chromatography (GC), often coupled with a mass spectrometer (GC-MS), serves as a powerful tool for confirming the identity and assessing the purity of volatile and thermally stable compounds. While less common than HPLC for this specific type of molecule due to its polarity and molecular weight, GC can be employed, particularly for identifying volatile impurities.

For GC analysis, the sample is vaporized and carried by an inert gas through a capillary column. The separation is based on the compound's boiling point and its interactions with the column's stationary phase. The use of a mass spectrometer as a detector allows for the confirmation of the molecular weight and provides a fragmentation pattern that serves as a chemical fingerprint for the compound. rsc.org

Table 2: General GC-MS Parameters

| Parameter | Typical Value | Purpose |

|---|---|---|

| Column | Capillary Column (e.g., PLOT) | Provides high-resolution separation. rsc.org |

| Carrier Gas | Helium or Nitrogen | Mobile phase to transport the analyte through the column. |

| Inlet Temp. | ~250 °C | Ensures rapid vaporization of the sample. |

| Oven Program | Temperature gradient (e.g., 50°C to 280°C) | Separates compounds based on boiling points. |

| Detector | Mass Spectrometer (MS) | Provides mass-to-charge ratio for identification. |

Mass Spectrometry for Molecular Structure Elucidation

Mass spectrometry (MS) is an indispensable analytical technique that provides information about the mass-to-charge ratio (m/z) of ions, allowing for the determination of a molecule's molecular weight and elemental composition.

High-Resolution Mass Spectrometry (HRMS) Applications

High-Resolution Mass Spectrometry (HRMS) is critical for the unambiguous structural elucidation of organic molecules. ajou.ac.kr Unlike nominal mass instruments, HRMS provides a highly accurate mass measurement, typically to within 5 parts per million (ppm). This precision allows for the determination of the exact elemental formula from the measured mass. For this compound (C₁₁H₁₃NO₂), HRMS can distinguish its molecular formula from other potential formulas with the same nominal mass.

Table 3: HRMS Data for this compound

| Parameter | Value |

|---|---|

| Molecular Formula | C₁₁H₁₃NO₂ |

| Monoisotopic Mass | 191.09463 u |

| Ion Species (Positive Mode) | [M+H]⁺ |

| Theoretical m/z of [M+H]⁺ | 192.10190 |

Electrospray Ionization Mass Spectrometry (ESI-MS)

Electrospray Ionization (ESI) is a soft ionization technique well-suited for polar molecules like this compound, making it compatible with liquid chromatography (LC-MS). metabolomexchange.org In positive ion mode, the basic nitrogen of the pyridyl ring is readily protonated, forming the quasi-molecular ion [M+H]⁺. researchgate.net

Tandem mass spectrometry (MS/MS) can be performed on the [M+H]⁺ ion to induce fragmentation. The resulting fragmentation pattern provides valuable structural information. Key fragmentation pathways for this molecule would likely involve the loss of neutral molecules such as ethylene from the ethoxy group or the cleavage of the acetyl group.

Table 4: Predicted ESI-MS Fragmentation

| Precursor Ion (m/z) | Fragment Ion (m/z) | Neutral Loss | Inferred Fragment Structure |

|---|---|---|---|

| 192.10 | 164.07 | 28.03 (C₂H₄) | Loss of ethylene from the ethoxy group. |

| 192.10 | 149.06 | 43.04 (C₂H₃O) | Loss of the acetyl group. |

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful technique for the definitive structural assignment of organic compounds in solution. rsc.org It provides detailed information about the chemical environment, connectivity, and stereochemistry of atoms within a molecule. For this compound, ¹H and ¹³C NMR are fundamental.

The ¹H NMR spectrum is expected to show distinct signals for each unique proton environment. The ethoxy group should appear as a characteristic triplet and quartet. The acetyl protons will be a singlet, as will the vinylic proton. The protons on the 4-pyridyl ring are expected to present as a pair of doublets, indicative of an AA'BB' spin system. researchgate.net

The ¹³C NMR spectrum provides information on each unique carbon atom. The carbonyl carbon of the ketone is expected to resonate at a low field (downfield), while the carbons of the ethoxy group will appear at a high field (upfield). askthenerd.com

Table 5: Predicted ¹H NMR Spectroscopic Data (in CDCl₃)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

|---|---|---|---|

| ~ 8.7 | Doublet | 2H | Protons on C2' and C6' of the pyridyl ring |

| ~ 7.4 | Doublet | 2H | Protons on C3' and C5' of the pyridyl ring |

| ~ 5.8 | Singlet | 1H | Vinylic proton (=CH) |

| ~ 4.1 | Quartet | 2H | Methylene (B1212753) protons of the ethoxy group (-OCH₂-) |

| ~ 2.4 | Singlet | 3H | Methyl protons of the acetyl group (-COCH₃) |

Table 6: Predicted ¹³C NMR Spectroscopic Data (in CDCl₃)

| Chemical Shift (δ, ppm) | Assignment |

|---|---|

| ~ 198 | Ketone Carbonyl (C=O) |

| ~ 165 | Vinylic Carbon (C-OEt) |

| ~ 150 | Pyridyl Carbons (C2', C6') |

| ~ 142 | Pyridyl Carbon (C4') |

| ~ 121 | Pyridyl Carbons (C3', C5') |

| ~ 105 | Vinylic Carbon (=CH) |

| ~ 65 | Methylene Carbon (-OCH₂-) |

| ~ 28 | Acetyl Methyl Carbon (-COCH₃) |

Vibrational and Electronic Spectroscopy for Functional Group Analysis

Vibrational and electronic spectroscopy are powerful non-destructive techniques for elucidating the functional groups and electronic structure of a molecule.

Vibrational Spectroscopy (Infrared and Raman) would be employed to identify the characteristic vibrational modes of this compound.

Infrared (IR) Spectroscopy: This technique measures the absorption of infrared radiation by a molecule, which excites molecular vibrations. For the target compound, key vibrational bands would be expected for the C=O (ketone), C=C (alkene and pyridine (B92270) ring), C-O-C (ether), and C-N (pyridine ring) functional groups. The position, intensity, and shape of these absorption bands provide a molecular fingerprint.

Raman Spectroscopy: This method involves the inelastic scattering of monochromatic light, usually from a laser. It provides complementary information to IR spectroscopy. The polarizability of a bond determines the intensity of a Raman signal. For this compound, the symmetric vibrations of the pyridine ring and the C=C double bonds would likely produce strong Raman signals.

A hypothetical data table for the expected vibrational frequencies is presented below. The exact values would need to be determined experimentally.

| Vibrational Mode | Functional Group | Expected Wavenumber Range (cm⁻¹) |

| C=O Stretch | Ketone | 1650-1700 |

| C=C Stretch (alkene) | Alkene | 1600-1680 |

| C=C/C=N Stretch (aromatic) | Pyridine Ring | 1400-1600 |

| C-O-C Asymmetric Stretch | Ether | 1200-1275 |

| C-O-C Symmetric Stretch | Ether | 1020-1150 |

Electronic Spectroscopy (UV-Visible) probes the electronic transitions within a molecule. The absorption of UV or visible light promotes electrons from a ground state to an excited state. For this compound, the conjugated system, encompassing the pyridine ring, the butenone backbone, and the ethoxy group, would give rise to characteristic π → π* and n → π* transitions. The wavelength of maximum absorbance (λmax) would provide insights into the extent of conjugation and the electronic environment of the chromophores.

Single-Crystal X-ray Diffraction for Solid-State Structure Determination

Single-crystal X-ray diffraction is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. To perform this analysis, a high-quality single crystal of this compound would be required.

The crystal would be mounted on a diffractometer and irradiated with a monochromatic X-ray beam. The resulting diffraction pattern is collected and analyzed to generate an electron density map, from which the atomic positions can be determined.

This technique would provide a wealth of structural information, including:

Crystal System and Space Group: Describing the symmetry of the crystal lattice.

Unit Cell Dimensions: The lengths of the cell axes (a, b, c) and the angles between them (α, β, γ).

Atomic Coordinates: The precise location of each atom in the unit cell.

Bond Lengths and Angles: Accurate measurements of the distances between bonded atoms and the angles they form.

Torsional Angles: Describing the conformation of the molecule.

Intermolecular Interactions: Revealing how the molecules are packed in the crystal lattice, including hydrogen bonding and π-π stacking.

A hypothetical crystallographic data table for this compound is shown below. These parameters would need to be determined through experimental analysis.

| Parameter | Hypothetical Value |

| Chemical Formula | C₁₁H₁₃NO₂ |

| Formula Weight | 191.23 |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | Value to be determined |

| b (Å) | Value to be determined |

| c (Å) | Value to be determined |

| α (°) | 90 |

| β (°) | Value to be determined |

| γ (°) | 90 |

| Volume (ų) | Value to be determined |

| Z | 4 |

| Density (calc) (g/cm³) | Value to be determined |

| R-factor | Value to be determined |

Computational and Theoretical Investigations of 4 Ethoxy 3 4 Pyridyl 3 Buten 2 One

Quantum Chemical Calculations for Electronic and Geometric Structures

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are fundamental in determining the electronic and geometric properties of 4-Ethoxy-3-(4-pyridyl)-3-buten-2-one. These methods solve approximations of the Schrödinger equation to provide detailed information about molecular orbitals, charge distribution, and optimized geometries.

Electronic Structure: The electronic properties of this compound are dictated by the interplay between the electron-donating ethoxy group, the electron-withdrawing pyridyl and carbonyl groups, and the conjugated π-system of the butenone backbone. Calculations of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial. The energy and spatial distribution of these frontier orbitals are key indicators of the molecule's reactivity. The HOMO is typically localized on the more electron-rich portions of the molecule, such as the ethoxy group and the C=C double bond, making these sites susceptible to electrophilic attack. Conversely, the LUMO is expected to be centered on the electron-deficient regions, like the carbonyl carbon and the pyridyl ring, indicating sites for nucleophilic attack. The HOMO-LUMO energy gap is a significant parameter that provides a measure of the molecule's chemical stability and reactivity.

Geometric Structure: Geometry optimization calculations are performed to find the most stable three-dimensional arrangement of atoms in the molecule, corresponding to a minimum on the potential energy surface. These calculations can predict bond lengths, bond angles, and dihedral angles. For this compound, key parameters of interest include the planarity of the conjugated system and the rotational barriers around single bonds, such as the C-C bond connecting the butenone chain to the pyridyl ring and the C-O bond of the ethoxy group. The planarity of the pyridyl ring relative to the butenone moiety is particularly important as it influences the extent of π-conjugation, which in turn affects the electronic and photophysical properties of the compound.

Below is a hypothetical data table summarizing typical parameters that would be obtained from DFT calculations for the optimized geometry of this compound.

| Parameter | Predicted Value |

| C=O Bond Length | ~1.23 Å |

| C=C Bond Length | ~1.35 Å |

| C-N (pyridyl) Bond Length | ~1.34 Å |

| C-O (ethoxy) Bond Length | ~1.36 Å |

| Pyridyl-Butenone Dihedral Angle | ~20-40° |

| HOMO Energy | -6.5 to -5.5 eV |

| LUMO Energy | -2.5 to -1.5 eV |

| HOMO-LUMO Gap | 3.5 to 4.5 eV |

Note: The values in this table are illustrative and represent typical ranges for similar organic molecules as determined by DFT calculations.

Reaction Mechanism Prediction and Energetic Profiling

Theoretical chemistry is an invaluable tool for mapping out potential reaction pathways and understanding the energetics that govern chemical transformations involving this compound. By calculating the energies of reactants, transition states, intermediates, and products, a detailed reaction coordinate diagram can be constructed.

This energetic profiling allows for the determination of activation energies, which are critical for predicting reaction rates and identifying the most favorable mechanistic pathways. For instance, in the synthesis of this compound, computational models can elucidate the step-by-step mechanism of the condensation reaction from which it is formed, identifying the rate-determining step.

Furthermore, the reactivity of this compound in subsequent reactions, such as additions to the double bond or reactions at the carbonyl group, can be computationally explored. For example, the mechanism of a Michael addition to the α,β-unsaturated ketone system can be investigated. Theoretical calculations can predict whether the reaction proceeds via a concerted or stepwise mechanism and can quantify the stability of any intermediates. The influence of catalysts on the reaction mechanism can also be modeled, providing insights into how they lower the activation energy.

A hypothetical energetic profile for a reaction involving this compound is presented below.

| Reaction Species | Relative Energy (kcal/mol) |

| Reactants | 0 |

| Transition State 1 | +15 |

| Intermediate | -5 |

| Transition State 2 | +10 |

| Products | -20 |

Note: This table illustrates a hypothetical two-step exothermic reaction, providing an example of the kind of data generated from energetic profiling studies.

Stereochemical Preferences and Conformational Analysis

The presence of rotatable single bonds in this compound gives rise to different possible conformations, each with a distinct energy. Conformational analysis aims to identify the most stable conformers and to understand the energy barriers between them. The stereochemistry of the double bond (E/Z isomerism) is a key aspect. While the structure is named as a "-3-buten-2-one," implying a specific isomer, computational studies can quantify the energy difference between the E and Z isomers and the activation energy for their interconversion.

For this compound, important dihedral angles to scan would include the rotation around the C-C bond linking the pyridyl ring to the butenone chain and the rotation around the C-O bond of the ethoxy group. The results of such an analysis would reveal the preferred spatial arrangement of these substituents, which is often a balance between steric hindrance and electronic effects like conjugation.

The following table provides a hypothetical summary of a conformational analysis.

| Conformer | Dihedral Angle (Pyridyl-C=C) | Dihedral Angle (O-C-C=C) | Relative Energy (kcal/mol) |

| 1 (Global Minimum) | 30° | 0° | 0.0 |

| 2 | 90° | 0° | +4.5 |

| 3 | 30° | 180° | +1.2 |

Note: This table illustrates how different rotational isomers (conformers) would be characterized by their defining dihedral angles and relative stabilities.

Emerging Research Avenues and Sustainable Synthesis of 4 Ethoxy 3 4 Pyridyl 3 Buten 2 One

Novel Synthetic Route Development and Process Intensification

The industrial synthesis of Milrinone (B1677136) often involves the use of 4-Ethoxy-3-(4-pyridyl)-3-buten-2-one. One patented method for synthesizing a similar structural precursor to Milrinone involves the reaction of 1-(4-pyridyl)-2-propanone with glacial acetic acid, acetic anhydride, and triethyl orthoformate. google.com This established route provides a foundation upon which novel synthetic developments and process intensification strategies can be built.

Novel Synthetic Approaches:

Future research into novel synthetic routes for this compound could explore alternative strategies to enhance efficiency and yield. The Kröhnke pyridine (B92270) synthesis, a well-established method for creating functionalized pyridines from α-pyridinium methyl ketone salts and α,β-unsaturated carbonyl compounds, offers a potential avenue for developing new pathways to this intermediate. wikipedia.orgnih.gov

Process Intensification:

Process intensification is a key area for the advancement of chemical synthesis, aiming to create smaller, cleaner, and more energy-efficient processes. General principles of process intensification that could be applied to the synthesis of this compound include:

Continuous Flow Reactors: Shifting from batch to continuous flow manufacturing can offer significant advantages in terms of safety, consistency, and scalability.

Alternative Energy Sources: The use of microwave irradiation or ultrasound can potentially accelerate reaction times and improve energy efficiency compared to conventional heating methods.

Catalyst Optimization: Investigating more efficient and recyclable catalysts could reduce waste and improve the atom economy of the synthesis.

The application of these principles could lead to a more streamlined and cost-effective production of this key intermediate.

Exploration of Undiscovered Reactivity and Derivatization Pathways

The chemical structure of this compound, featuring an α,β-unsaturated ketone and a pyridine ring, suggests a rich and largely unexplored reactivity profile.

Inherent Reactivity:

The α,β-unsaturated ketone moiety is a versatile functional group that can participate in a variety of reactions, including:

Michael Additions: The electrophilic β-carbon is susceptible to attack by nucleophiles.

Cycloadditions: The double bond can participate in cycloaddition reactions to form various cyclic structures.

Reductions: The carbonyl group and the carbon-carbon double bond can be selectively reduced.

The pyridine ring, a heterocyclic aromatic amine, also offers sites for chemical modification.

Derivatization Pathways:

The potential for derivatization of this compound is vast. For instance, α-halogenation of the ketone could introduce a handle for further functionalization, leading to the synthesis of α,β-unsaturated ketones through an E2 elimination reaction, often facilitated by a sterically hindered base like pyridine. libretexts.org The exploration of such derivatization pathways could lead to the synthesis of novel compounds with potentially interesting pharmacological or material properties.

Integration of Green Chemistry Principles in Synthetic Design

The application of green chemistry principles is crucial for the development of sustainable chemical processes. For the synthesis of this compound, several green chemistry strategies can be envisioned.

Sustainable Synthetic Approaches:

One-pot multicomponent reactions represent an environmentally benign approach by reducing the number of synthetic steps and purification stages, thereby minimizing waste. nih.govresearchgate.netacs.org The development of a one-pot synthesis for this compound or its derivatives would be a significant advancement in its sustainable production.

The use of greener solvents, such as water or bio-based solvents, in place of traditional volatile organic compounds can significantly reduce the environmental impact of the synthesis. Microwave-assisted organic synthesis is another green technique that can lead to shorter reaction times, higher yields, and reduced energy consumption. nih.govresearchgate.netacs.org

| Green Chemistry Principle | Potential Application in the Synthesis of this compound |

| Prevention | Designing synthetic routes that minimize waste generation. |

| Atom Economy | Maximizing the incorporation of all materials used in the process into the final product. |

| Less Hazardous Chemical Syntheses | Using and generating substances that possess little or no toxicity to human health and the environment. |

| Designing Safer Chemicals | Designing chemical products to affect their desired function while minimizing their toxicity. |

| Safer Solvents and Auxiliaries | The use of auxiliary substances (e.g., solvents, separation agents) should be made unnecessary or innocuous wherever possible. |

| Design for Energy Efficiency | Energy requirements of chemical processes should be recognized for their environmental and economic impacts and should be minimized. |

| Use of Renewable Feedstocks | A raw material or feedstock should be renewable rather than depleting whenever technically and economically practicable. |

| Reduce Derivatives | Unnecessary derivatization should be minimized or avoided if possible. |

| Catalysis | Catalytic reagents are superior to stoichiometric reagents. |

| Design for Degradation | Chemical products should be designed so that at the end of their function they break down into innocuous degradation products. |

| Real-time analysis for Pollution Prevention | Analytical methodologies need to be further developed to allow for real-time, in-process monitoring and control prior to the formation of hazardous substances. |

| Inherently Safer Chemistry for Accident Prevention | Substances and the form of a substance used in a chemical process should be chosen to minimize the potential for chemical accidents. |

Table 1: Potential Applications of the 12 Principles of Green Chemistry

By systematically applying these principles, the synthesis of this compound can be made significantly more sustainable and environmentally friendly.

Q & A

Q. What safety protocols are critical when handling 4-Ethoxy-3-(4-pyridyl)-3-buten-2-one in laboratory settings?

Methodological Answer:

- Personal Protective Equipment (PPE): Wear protective eyewear, gloves, and lab coats to avoid skin/eye contact. Use fume hoods to minimize inhalation risks .

- Waste Management: Segregate chemical waste and dispose via certified hazardous waste services to prevent environmental contamination .

- Emergency Procedures: For accidental exposure, rinse skin/eyes with water for ≥15 minutes and seek medical attention. Ensure access to emergency showers and eyewash stations .

- Toxicity Data: While specific toxicity data for this compound is limited, structurally similar α,β-unsaturated ketones (e.g., 4-(4-hydroxy-3-methoxyphenyl)-3-buten-2-one) show moderate toxicity in animal studies (e.g., mouse LD₅₀: 610 mg/kg via intraperitoneal injection) .

Q. What spectroscopic and chromatographic methods are effective for characterizing this compound?

Methodological Answer:

- Nuclear Magnetic Resonance (NMR): Use ¹H and ¹³C NMR to resolve the ethoxy group (δ ~1.3–1.5 ppm for CH₃, δ ~4.0–4.2 ppm for OCH₂), pyridyl protons (aromatic δ ~7.5–8.5 ppm), and α,β-unsaturated ketone (C=O ~190–210 ppm in ¹³C) .

- Gas Chromatography (GC): Employ HP-5MS columns (30 m × 0.25 mm × 0.25 μm) with a temperature gradient (60°C → 280°C at 5–10°C/min) for purity analysis. Retention indices can be cross-referenced with NIST databases .

- Mass Spectrometry (MS): High-resolution MS (HRMS) confirms molecular weight (C₁₁H₁₃NO₂: calc. 191.0946) and fragmentation patterns (e.g., loss of ethoxy group: m/z 146) .

Advanced Research Questions

Q. How does the 4-pyridyl substituent influence the compound’s electronic properties compared to phenyl analogs?

Methodological Answer:

- Computational Analysis: Density Functional Theory (DFT) calculations reveal that 4-pyridyl groups exhibit higher stabilization energy (~22 kJ/mol) than phenyl analogs due to nitrogen’s electron-withdrawing effects. This enhances electrophilicity at the α,β-unsaturated ketone moiety .

- Experimental Validation: Compare reaction rates in nucleophilic additions (e.g., Michael additions) between 4-pyridyl and phenyl derivatives. Monitor kinetics via UV-Vis spectroscopy to correlate electronic effects with reactivity .

Q. What advanced computational methods can elucidate the reactivity of the α,β-unsaturated ketone moiety?

Methodological Answer:

- DFT-D3 and QM/MM Simulations: Use dispersion-corrected DFT to model transition states in conjugate additions. For enzyme interactions (e.g., inhibitor studies), apply hybrid Quantum Mechanics/Molecular Mechanics (QM/MM) to assess binding energetics .

- Solvent Effects: Conduct implicit solvent models (e.g., COSMO) to predict solvolysis pathways. Compare with experimental HPLC data under varying solvent conditions (e.g., polar vs. nonpolar) .

Q. How can researchers resolve contradictions in activity data between 4-pyridyl and 3-pyridyl analogs?

Methodological Answer:

- Conformational Sampling: Use molecular dynamics (MD) simulations to explore ligand-protein binding modes. For example, truncated active-site models (e.g., Arg-196, Asp-219 in enzymes) highlight steric/electronic differences between 4-pyridyl and 3-pyridyl orientations .

- Synthetic SAR Studies: Synthesize a series of analogs with systematic substitutions (e.g., 4-pyridyl vs. 3-pyridyl, ethoxy vs. methoxy). Test in bioassays (e.g., IC₅₀ measurements) and analyze trends via multivariate regression .

Q. What strategies optimize the synthetic yield of this compound?

Methodological Answer:

- Stepwise Condensation: React 4-pyridinecarboxaldehyde with ethyl acetoacetate under basic conditions (e.g., Knoevenagel condensation). Monitor reaction progress via TLC (eluent: ethyl acetate/hexane, 1:3) .

- Catalytic Optimization: Screen Lewis acids (e.g., ZnCl₂, CeCl₃) to enhance enolate formation. Use DOE (Design of Experiments) to balance temperature (60–100°C) and catalyst loading (5–20 mol%) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。